molecular formula C12H9NO4 B12858481 3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid

3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid

Cat. No.: B12858481
M. Wt: 231.20 g/mol
InChI Key: GXAFDJIABUWSLM-HWKANZROSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid typically involves the condensation of 2-acetylbenzo[d]oxazole with acrylic acid under specific reaction conditions. One common method involves the use of a base catalyst to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Chemical Reactions Analysis

Types of Reactions

3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

(E)-3-(2-acetyl-1,3-benzoxazol-6-yl)prop-2-enoic acid

InChI

InChI=1S/C12H9NO4/c1-7(14)12-13-9-4-2-8(3-5-11(15)16)6-10(9)17-12/h2-6H,1H3,(H,15,16)/b5-3+

InChI Key

GXAFDJIABUWSLM-HWKANZROSA-N

Isomeric SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)/C=C/C(=O)O

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)C=CC(=O)O

Origin of Product

United States

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